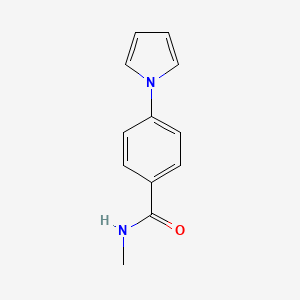
N-methyl-4-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-pyrrol-1-ylbenzamide (MPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound that belongs to the class of benzamides and has a pyrrole ring attached to it. MPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-methyl-4-pyrrol-1-ylbenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-pyrrol-1-ylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through various methods. This compound also exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-methyl-4-pyrrol-1-ylbenzamide. One area of interest is the development of this compound as a fluorescent probe for biological imaging. Another area of interest is the study of this compound's potential use in the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 4-aminobenzamide with N-methylpyrrole in the presence of a suitable catalyst. This compound has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-viral research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-methyl-4-pyrrol-1-ylbenzamide involves the reaction of 4-aminobenzamide with N-methylpyrrole in the presence of a suitable catalyst. The reaction results in the formation of this compound, which can be purified through various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-methyl-4-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
N-methyl-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-12(15)10-4-6-11(7-5-10)14-8-2-3-9-14/h2-9H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBOZXGCGEVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
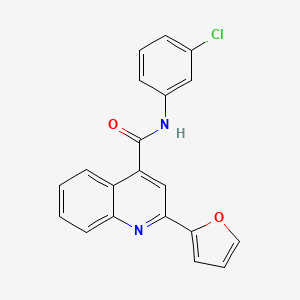
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
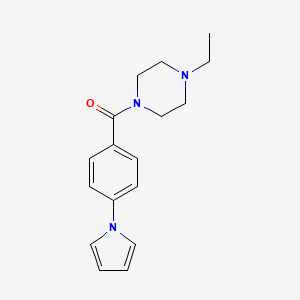
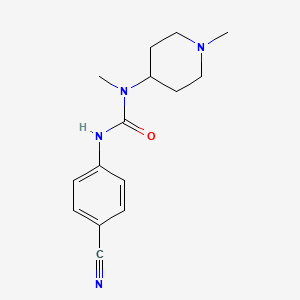
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
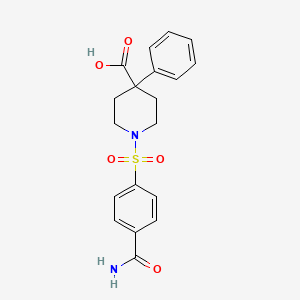
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
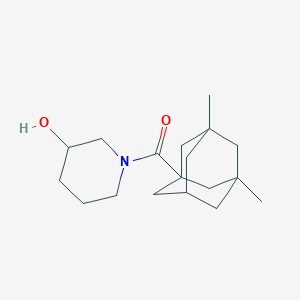
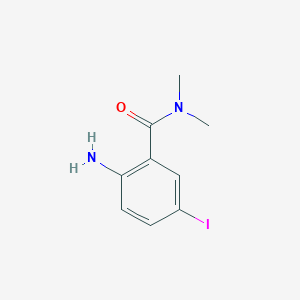
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
